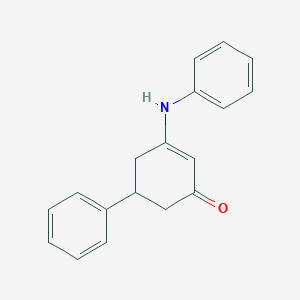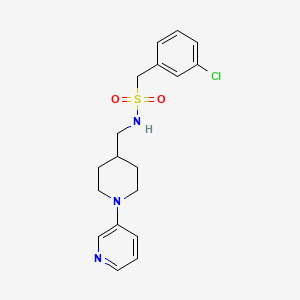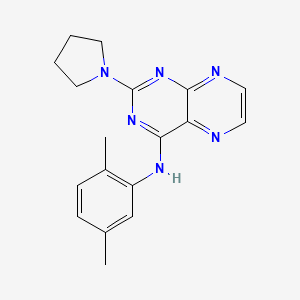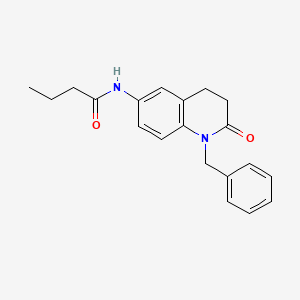
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide” is a complex organic molecule. It contains a tetrahydroquinoline core, which is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process . The benzyl group and the butanamide could be introduced through subsequent functional group transformations.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroquinoline ring, a benzyl group attached to one of the nitrogen atoms, and a butanamide group attached to the 6-position of the tetrahydroquinoline.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group, the aromatic benzyl group, and the tetrahydroquinoline core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide could result in hydrogen bonding, affecting its solubility and reactivity .Applications De Recherche Scientifique
Antitumor Activity
Research on quinazolinone analogues, which share structural similarities with N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, has revealed significant antitumor activity. A study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated them for their in vitro antitumor activity. Certain compounds demonstrated broad-spectrum antitumor activity, with potency 1.5–3.0-fold greater than the positive control 5-FU, indicating their potential as effective antitumor agents (Al-Suwaidan et al., 2016).
Psychotropic and Anti-inflammatory Activities
Another study focused on the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. The study highlights the multifaceted potential of such compounds in psychotropic, anti-inflammatory, and cytotoxic applications (Zablotskaya et al., 2013).
Fluorescent Chemosensor for Cobalt(II) Ions
Research into the development of fluorescent chemosensors has also seen the use of structurally related compounds. A study developed a highly selective fluorescent chemosensor for detecting cobalt(II) ions in living cells, demonstrating the compound's utility in biological and environmental monitoring (Liu et al., 2019).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that this compound may exhibit similar interactions and effects.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar indole derivatives , it is likely that this compound may affect multiple pathways and exert downstream effects on various biological processes.
Result of Action
Based on the known activities of similar indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include the pH of the environment, the presence of other molecules or compounds, temperature, and more.
Analyse Biochimique
Biochemical Properties
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholine esterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound interacts with other proteins involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance cholinergic signaling by inhibiting acetylcholine esterase, leading to improved cognitive function . In cancer cells, this compound has shown cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . These cellular effects highlight the compound’s potential as a therapeutic agent for neurodegenerative diseases and cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. The compound binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction enhances cholinergic signaling, which can improve cognitive function in neurodegenerative diseases. Additionally, this compound may interact with other enzymes and proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses. These interactions at the molecular level contribute to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure to the compound resulting in sustained inhibition of acetylcholine esterase activity and enhanced cholinergic signaling. These temporal effects highlight the importance of considering the stability and duration of treatment when using this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function by inhibiting acetylcholine esterase and improving cholinergic signaling . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and hepatotoxicity. These dosage effects highlight the importance of determining the optimal dose for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and efficacy. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues can impact its therapeutic effects. For example, in the brain, the compound’s ability to cross the blood-brain barrier and reach target neurons is critical for its efficacy in treating neurodegenerative diseases. Understanding the transport and distribution mechanisms of this compound can aid in the development of targeted therapies.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, its localization to the synaptic cleft in neurons can enhance cholinergic signaling by inhibiting acetylcholine esterase. Additionally, its accumulation in the nucleus or mitochondria may impact gene expression and cellular metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-6-19(23)21-17-10-11-18-16(13-17)9-12-20(24)22(18)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXVCZRTXZCZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(Isopropylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2588206.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2588207.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2588208.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide](/img/structure/B2588209.png)
![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B2588210.png)
![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2588212.png)
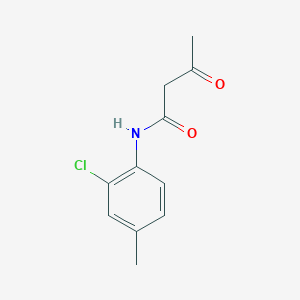
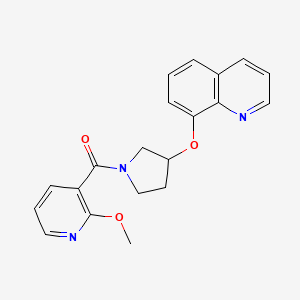
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2588217.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2588218.png)
